molecular formula C19H17N3O2S B2936068 Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate CAS No. 41249-76-7

Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate

Cat. No.: B2936068
CAS No.: 41249-76-7
M. Wt: 351.42
InChI Key: VCZXPVLGTNLHCV-UHFFFAOYSA-N
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Description

Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate: is a chemical compound with the molecular formula C19H17N3O2S and a molecular weight of 351.43 g/mol. This compound is part of the triazine family, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the reaction of 5,6-diphenyl-1,2,4-triazin-3-yl with ethyl chloroacetate in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

  • Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding thiol derivative.

  • Substitution: Substitution reactions can occur at the thioacetate group, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and reaction requirements.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

  • Reduction Products: Thiol derivatives of the compound.

  • Substitution Products: Different substituted products based on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is used as an intermediate in the synthesis of more complex chemical compounds. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential medicinal properties, including its use as an antimicrobial or anticancer agent. Industry: The compound is used in the production of UV stabilizers and other materials that require specific chemical properties.

Mechanism of Action

The exact mechanism of action of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways

Comparison with Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is used as a UV stabilizer and has similar structural features.

  • 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium Dichloroiodate (I): This compound is synthesized using similar starting materials and reaction conditions.

Uniqueness: Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate stands out due to its specific thioacetate group, which allows for a variety of chemical reactions and applications that are not possible with other triazine derivatives.

Properties

IUPAC Name

ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-24-16(23)13-25-19-20-17(14-9-5-3-6-10-14)18(21-22-19)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZXPVLGTNLHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331624
Record name ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41249-76-7
Record name ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)ACETATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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